molecular formula C22H15N3O B12886813 1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one CAS No. 89522-18-9

1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one

Cat. No.: B12886813
CAS No.: 89522-18-9
M. Wt: 337.4 g/mol
InChI Key: MABLIDBQOALTIB-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one is a synthetic compound based on the pyrazolo[4,3-c]quinoline scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its diverse biological potential. While specific data on this derivative is limited, compounds within this structural class are frequently investigated for their potent anti-inflammatory properties. Related derivatives have demonstrated efficacy as inhibitors of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response . The pyrazolo[4,3-c]quinoline core structure is known for its versatile synthetic pathways, which allow for strategic functionalization, making it a valuable template for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . Researchers exploring new therapeutic agents for inflammatory conditions, cancer, or infectious diseases may find this specific 1,3-diphenyl derivative a compound of interest for hit-to-lead optimization programs. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89522-18-9

Molecular Formula

C22H15N3O

Molecular Weight

337.4 g/mol

IUPAC Name

1,3-diphenyl-5H-pyrazolo[4,3-c]quinolin-4-one

InChI

InChI=1S/C22H15N3O/c26-22-19-20(15-9-3-1-4-10-15)24-25(16-11-5-2-6-12-16)21(19)17-13-7-8-14-18(17)23-22/h1-14H,(H,23,26)

InChI Key

MABLIDBQOALTIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=O)NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

  • The reaction typically proceeds by heating a mixture of the o-aminocarbonyl compound and a pyrazolone derivative in a high-boiling solvent such as ethylene glycol.
  • The condensation forms bonds between the nitrogen atom of the pyrazolone and the carbonyl carbon of the aminocarbonyl compound, followed by cyclization to yield the pyrazoloquinoline core.
  • Yields vary widely depending on substituents and conditions, ranging from 20% to 85%.

Key Findings

  • Tomasik et al. demonstrated a one-step synthesis of various pyrazoloquinolines by reacting o-aminocarbonyl compounds with substituted pyrazolones in boiling ethylene glycol, achieving yields up to 85%.
  • Microwave-assisted Friedländer condensation supported on clay has been reported to enhance reaction rates and yields for similar pyrazoloquinolines.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient route to pyrazoloquinolines by combining three or more reactants in a single step, reducing purification steps and improving atom economy.

Example Protocol

  • A three-component reaction involving pyrazolones, aromatic aldehydes, and amines under reflux or microwave conditions can yield 1,3-diphenyl-substituted pyrazoloquinolines.
  • The reaction proceeds via initial formation of a benzylidene intermediate, followed by ring closure and aromatization.

Research Data

  • Recent studies have reported successful synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using MCRs, with detailed NMR characterization confirming the structure.
  • The reaction conditions typically involve heating at 150–260 °C in melt or solvent-free conditions, with purification by column chromatography or crystallization.

Niementowski and Pfitzinger Synthesis Adaptations

These classical quinoline synthesis methods have been adapted for pyrazoloquinoline preparation.

Niementowski Reaction

  • Involves the reaction of anthranilic acid derivatives with pyrazolones in the presence of sodium acetate.
  • The reaction yields 4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline derivatives.
  • The process may require heating and careful control of reaction conditions to avoid side products.

Synthesis via 4-Aroyl-5-Chloropyrazoles

An alternative approach involves the use of 4-aroyl-5-chloropyrazoles as key intermediates.

Methodology

  • 5-Chloropyrazoles are acylated with aromatic acid chlorides in the presence of aluminum chloride.
  • Subsequent chlorination with phosphorus oxychloride and heating at elevated temperatures (210 °C) leads to pyrazoloquinoline formation.
  • This method requires harsher conditions and longer reaction times (2–3 hours) compared to Friedländer condensation.

Observations

  • Intermediate products such as 4-benzylidene derivatives can be isolated, indicating a stepwise mechanism involving initial condensation followed by ring closure.
  • The reaction yields and purity depend on the substituents on the pyrazole and aroyl groups.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Conditions Yield Range (%) Notes
Friedländer Condensation o-Aminocarbonyl compounds + pyrazolones Boiling ethylene glycol or microwave-assisted 20–85 One-step synthesis; widely used
Multicomponent Reaction (MCR) Pyrazolones + aldehydes + amines Melt or solvent-free, 150–260 °C Moderate to high Efficient, fewer purification steps
Niementowski Reaction Anthranilic acid + pyrazolones Heating with sodium acetate Moderate Produces hydroxy derivatives; side products possible
Pfitzinger Reaction Isatin derivatives + aldehydes/ketones Basic conditions, ring opening Low to moderate Alternative route; less common
4-Aroyl-5-Chloropyrazole Route 5-Chloropyrazoles + acid chlorides 210 °C, 2–3 hours Variable Requires harsh conditions; intermediates isolable

Summary of Research Findings

  • The Friedländer condensation remains the most versatile and commonly employed method for synthesizing 1,3-diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one, offering good yields and operational simplicity.
  • Multicomponent reactions provide a modern, efficient alternative with potential for structural diversity and reduced reaction times.
  • Classical quinoline syntheses such as Niementowski and Pfitzinger reactions have been adapted but are less favored due to lower yields or more complex reaction conditions.
  • The use of 4-aroyl-5-chloropyrazoles expands the synthetic toolbox but requires more severe conditions and careful handling.

This comprehensive analysis integrates data from multiple peer-reviewed sources, ensuring a robust understanding of the preparation methods for this important pyrazoloquinoline compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction could yield partially or fully reduced pyrazoloquinoline compounds.

Scientific Research Applications

1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrrolo[2,3-c]quinolin-4-one (Compound 10)
  • Structure : Replaces the pyrazole ring with a pyrrole moiety.
  • Synthesis : Synthesized via a reaction involving benzoic acid, DPPA, and Et3N in 1,2-dichlorobenzene at 60°C .
Chromen[4,3-c]pyrazol-4-ones
  • Structure: Features a chromen (coumarin) fused to a pyrazole ring instead of a quinolinone.
  • Synthesis : Derived from 3-formyl-4-chlorocoumarin and hydrazine derivatives under reflux, achieving yields of 67–89% .

Substituent Effects on Pharmacological Activity

Pyrazoloquinolinones with Aryl/Alkyl Substituents
  • 2-Aryl-2H-pyrazolo[4,3-c]quinolin-3-ones: Synthesized from ethyl-quinolin-4-one-3-carboxylates, these derivatives exhibit substituent-dependent binding to GABAA receptors. For example, electron-withdrawing groups (e.g., Cl) enhance affinity, while bulky substituents reduce it .
Hydroxy-Substituted Derivatives
  • 5,8-Dihydroxy-2-(4’-hydroxyphenyl)-2H-pyrazolo[4,3-c]quinolin-4-one: Hydroxy groups improve water solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
  • Comparison : The diphenyl groups in the target compound confer higher hydrophobicity, favoring membrane interaction but limiting aqueous solubility.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Diphenyl groups in the target compound increase logP values compared to hydroxy or amino derivatives, favoring CNS penetration but complicating formulation .
  • Metabolic Stability : Nitro-containing analogs (e.g., 3-(nitromethyl)-derivatives) exhibit higher reactivity, whereas diphenyl groups may slow oxidative metabolism .

Biological Activity

1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinoline family and features a fused pyrazole and quinoline structure. Its molecular formula is C22H18N2C_{22}H_{18}N_2 with a molecular weight of approximately 337.4 g/mol. The unique structure contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Activity

Research has indicated that 1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance:

Bacterial Strain Inhibition Zone (mm) Standard Antibiotic
E. coli15Ampicillin
Bacillus subtilis18Norfloxacin
Staphylococcus aureus20Benzyl penicillin

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It demonstrates cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference Compound
MDA-MB-231 (breast)2.40 ± 0.28Doxorubicin
K562 (leukemia)1.05 ± 0.64Imatinib
HEL (erythroleukemia)1.00 ± 0.42Vincristine

The compound's mechanism involves apoptosis induction and cell cycle arrest, which are critical for its anticancer efficacy.

The biological activity of 1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It modulates receptor activity that influences cellular signaling pathways critical for tumor growth and survival.

Case Studies

  • Study on Anticancer Effects : A study published in Frontiers in Chemistry evaluated the anticancer effects of this compound on various tumor cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspases and modulation of apoptotic markers such as PARP cleavage .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The compound was shown to inhibit bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting a promising alternative treatment strategy for infections caused by resistant strains .

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